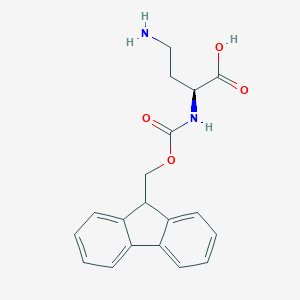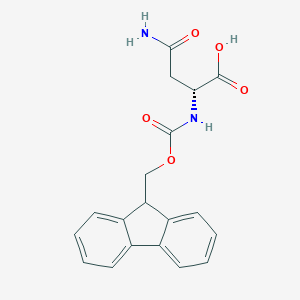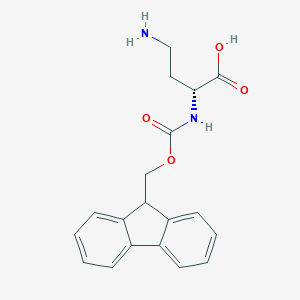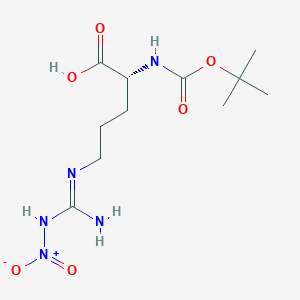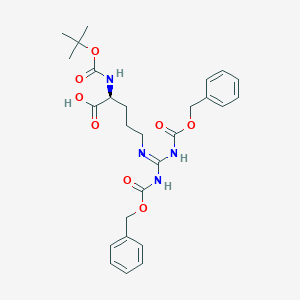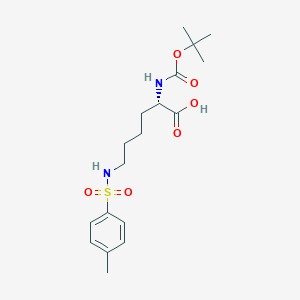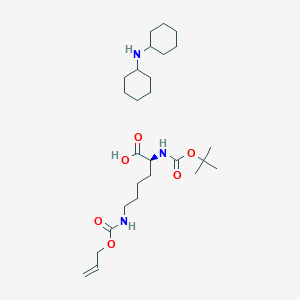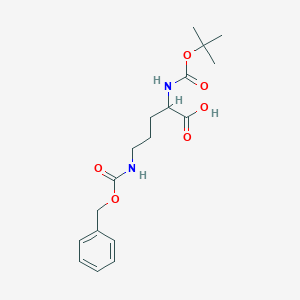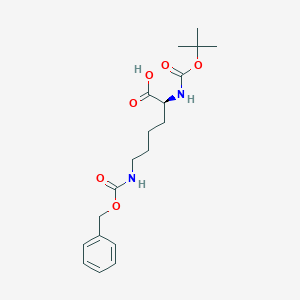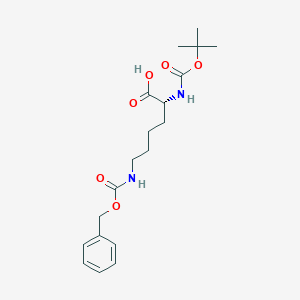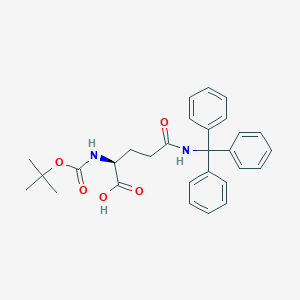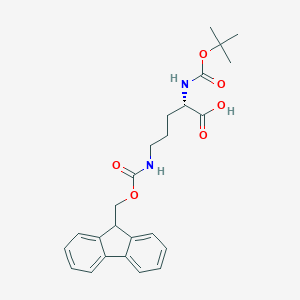
Boc-L-1,2,3,4-四氢降诺哈曼-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as (S)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylic acid, is a chemical compound with the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol . This compound is a derivative of tetrahydronorharman, a structure related to the β-carboline family, which is known for its diverse biological activities.
科学研究应用
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is primarily used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics due to its protected amino group.
Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, especially those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the biological activities of β-carboline derivatives, including their effects on neurotransmitter systems and potential anticancer properties.
准备方法
The synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid typically involves the protection of the amino group of tetrahydronorharman with a tert-butyloxycarbonyl (Boc) group. The synthetic route generally includes the following steps:
Protection of the amino group: The amino group of tetrahydronorharman is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
化学反应分析
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), along with catalysts and bases like TEA . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is not well-documented, as it is primarily used as an intermediate in chemical synthesis rather than as an active pharmaceutical ingredient. its parent structure, tetrahydronorharman, is known to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. These interactions can modulate neurotransmitter levels and signaling pathways, potentially leading to therapeutic effects .
相似化合物的比较
Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can be compared with other similar compounds, such as:
N-alpha-tert-Butyloxycarbonyl-1,2,3,4-tetrahydronorharman-L-3-carboxylic acid: This compound shares a similar structure but may differ in the stereochemistry or specific functional groups attached.
N-alpha-Boc-L-tryptophanol: Another Boc-protected amino acid derivative, used in peptide synthesis.
N-TERT-BUTOXYCARBONYL-DL-TRYPTOPHAN: A related compound used in similar synthetic applications
The uniqueness of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid lies in its specific structure and the presence of the Boc-protected amino group, which makes it a valuable intermediate in the synthesis of complex molecules.
属性
IUPAC Name |
(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEPEWKHTOVVAT-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
